

Application Notes and Protocols: Total Synthesis of lanthelliformisamine A TFA Protocol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

lanthelliformisamines are a class of bromotyrosine-derived natural products isolated from the marine sponge Suberea ianthelliformis.[1][2] lanthelliformisamine A has demonstrated notable antibacterial activity, particularly against the Gram-negative bacterium Pseudomonas aeruginosa, with an IC50 value of 6.8 µM and a Minimum Inhibitory Concentration (MIC) of 35 µM.[1][2] This has generated significant interest in its total synthesis to enable further investigation of its therapeutic potential and for the generation of synthetic analogues.[3][4][5] [6] The key final step in the reported synthetic routes involves the deprotection of a Bocprotected polyamine precursor using trifluoroacetic acid (TFA). This document provides a detailed protocol for the total synthesis of lanthelliformisamine A, with a specific focus on the TFA-mediated deprotection step.

Introduction

The total synthesis of lanthelliformisamine A is achieved through a convergent approach, involving the coupling of two key fragments: (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and a suitable Boc-protected polyamine.[3][4] The final and critical step of this synthesis is the removal of the tert-butyloxycarbonyl (Boc) protecting groups from the polyamine chain. Trifluoroacetic acid (TFA) is the reagent of choice for this deprotection due to its efficacy in



cleaving the Boc group under mild conditions.[3][4][7] This protocol outlines the synthesis of the acrylic acid precursor, the subsequent amide coupling reaction, and the final TFA deprotection to yield lanthelliformisamine A.

Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic Acid

The synthesis of the acrylic acid fragment is a two-step process starting from 3,5-dibromo-4-methoxybenzaldehyde.

Experimental Protocol

Step 1: Synthesis of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate

- A solution of 3,5-dibromo-4-methoxybenzaldehyde (900 mg, 3.1 mmol) and ethoxymethylidenetriphenylphosphorane (1.4 g, 4 mmol) in toluene (20 mL) is heated at 70 °C for 15 hours.[8]
- The reaction mixture is then evaporated to dryness.[8]
- The resulting residue is purified by column chromatography using 100% diethyl ether as the eluent to yield pure (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate.[8]

Step 2: Synthesis of (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid

- To a solution of (E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)acrylate (350 mg, 0.97 mmol) in a mixture of THF/H₂O (7 mL/2 mL), add LiOH·H₂O (160 mg, 3.9 mmol).[8]
- Stir the solution at room temperature for 72 hours.[8]
- Acidify the mixture with concentrated HCl to a pH of 1.[8]
- Extract the aqueous layer with ethyl acetate (3 x 15 mL).[8]
- Combine the organic layers, wash with brine (20 mL), and dry over MgSO₄.[8]
- Remove the solvent under reduced pressure to obtain the pure desired compound as a white solid.[8]



Quantitative Data

Compound	Starting Material	Reagents	Yield	Reference
(E)-ethyl 3-(3,5-dibromo-4-methoxyphenyl)a	3,5-dibromo-4- methoxybenzald ehyde	Ethoxymethylide netriphenylphosp horane, Toluene	91%	[8]
(E)-3-(3,5- dibromo-4- methoxyphenyl)a crylic acid	(E)-ethyl 3-(3,5- dibromo-4- methoxyphenyl)a crylate	LiOH·H₂O, THF/H₂O, HCl	96%	[8]

Total Synthesis of Ianthelliformisamine A

The total synthesis involves the amide coupling of the prepared acrylic acid with a commercially available Boc-protected polyamine, followed by the final deprotection step.

Experimental Protocol

Step 3: Amide Coupling

- Dissolve (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylic acid and the corresponding Bocprotected polyamine in a suitable solvent such as acetonitrile.[4][5]
- Add a coupling agent, for example, 1,1'-carbonyldiimidazole.
- Stir the reaction mixture at room temperature for a specified time (e.g., 3 hours).[5]
- Purify the resulting Boc-protected lanthelliformisamine A intermediate, typically by chromatography.

Step 4: Boc-Deprotection using TFA

 The Boc-protected precursor is treated with a solution of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM).[3][4]

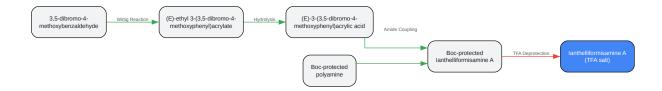


- The reaction is typically stirred at room temperature.
- After completion, the solvent and excess TFA are removed under reduced pressure.
- The crude product is then purified, often by preparative HPLC, to yield lanthelliformisamine A as a TFA salt.[5][9]

Quantitative Data

Compound	Starting Materials	Reagents	Yield Range	Reference
lanthelliformisam ine A and its analogues	(E)-3-(3,5- dibromo-4- methoxyphenyl)a crylic acid, Boc- protected polyamines	Peptide coupling agents, TFA	27-91%	[6]
Synthetic Ianthelliformisam ine D	(E)-3-(3,5- Dibromo-4- methoxyphenyl)a crylic acid, 1-(3- Aminopropyl)pyrr olidin-2-one, 1,1'- carbonyldiimada zole, TFA	Luna semipreparative RP-HPLC purification	16%	[5]

Synthetic Workflow





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Caption: Total synthesis workflow for lanthelliformisamine A.

Signaling Pathways and Logical Relationships

While lanthelliformisamine A itself does not have a described signaling pathway in the context of its synthesis, the logic of the synthesis is a linear sequence of reactions. The workflow diagram above illustrates this logical relationship. The key transformation is the deprotection step, which is essential for unmasking the primary and secondary amines of the polyamine chain, believed to be crucial for its biological activity.[5]

Conclusion

The total synthesis of lanthelliformisamine A is a straightforward and efficient process. The use of TFA for the final Boc-deprotection step is a reliable and high-yielding method to obtain the final natural product. This protocol provides a comprehensive guide for researchers interested in synthesizing lanthelliformisamine A and its analogues for further biological evaluation and drug development efforts. The flexibility of this synthetic route also allows for the generation of a library of analogues by varying the acrylic acid and polyamine building blocks to explore the structure-activity relationships of this promising class of antibacterial agents.[4]

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